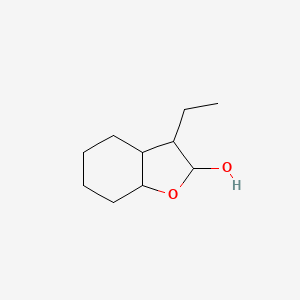

3-Ethyloctahydro-1-benzofuran-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62036-41-3 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3-ethyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-ol |

InChI |

InChI=1S/C10H18O2/c1-2-7-8-5-3-4-6-9(8)12-10(7)11/h7-11H,2-6H2,1H3 |

InChI Key |

MJPFNJDSMYLHKM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C2CCCCC2OC1O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethyloctahydro 1 Benzofuran 2 Ol

Strategies for Octahydro-1-benzofuran Core Construction

The formation of the octahydro-1-benzofuran core is a critical step in the synthesis of 3-ethyloctahydro-1-benzofuran-2-ol. Several powerful synthetic strategies have been developed to construct this bicyclic ether system, each with its own advantages and applications.

Catalytic Hydrogenation Approaches for Benzofuran (B130515) Ring Saturation

Catalytic hydrogenation is a powerful and widely used method for the saturation of aromatic rings, including the benzofuran system. researchgate.netnih.gov This approach typically involves the use of a transition metal catalyst to facilitate the addition of hydrogen across the double bonds of the benzofuran ring, leading to the formation of the fully saturated octahydro-1-benzofuran core.

Recent advancements have focused on the development of highly efficient and selective catalyst systems. For instance, cascade catalysis, employing a combination of a chiral homogeneous ruthenium-N-heterocyclic carbene complex and an in-situ activated rhodium catalyst, has been reported for the enantio- and diastereoselective hydrogenation of substituted benzofurans. nih.govnih.gov This dual-catalyst system allows for the controlled formation of multiple new stereocenters, yielding architecturally complex octahydrobenzofurans. nih.govnih.gov The first catalyst performs a partial reduction to a chiral 2,3-dihydrobenzofuran (B1216630) intermediate, which then directs the diastereoselective hydrogenation of the remaining carbocyclic ring by the second catalyst. nih.gov

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities. Iridium complexes, such as those with the SpinPHOX ligand, have also demonstrated high efficiency in the asymmetric hydrogenation of benzofuran derivatives. researchgate.net

Table 1: Catalyst Systems for Benzofuran Hydrogenation

| Catalyst System | Key Features | Reference |

| Ru((R,R)-SINpEt)2 & Rhodium complex | Cascade catalysis, enantio- and diastereoselective, forms up to six new stereocenters. | nih.govnih.gov |

| Ir/SpinPHOX complex | High efficiency for asymmetric hydrogenation of 2-alkyl-substituted benzofurans. | researchgate.net |

Free-Radical Cyclization Routes to Octahydrobenzofurans

Free-radical cyclization offers a powerful alternative for the construction of the octahydrobenzofuran skeleton. These reactions proceed through radical intermediates and are often characterized by their ability to form cyclic structures under mild conditions.

One notable approach involves the intermolecular radical coupling of 2-iodophenyl allenyl ethers with heteroatomic compounds. nih.gov In this process, a strong base generates a heteroatom anion that acts as a super-electron-donor, initiating a single-electron-transfer (SET) process. The resulting phenyl radical cyclizes with the allenyl group to form a benzofurylmethyl radical, which then couples with a heteroatom-centered radical to yield 3-substituted benzofurans that can be further elaborated to the octahydro-level. nih.gov

Tandem Conjugate Addition Pathways for Octahydrobenzofuran Formation

Tandem reactions that combine a conjugate addition with a subsequent cyclization step provide an efficient route to highly functionalized octahydrobenzofuran systems. beilstein-journals.orgrsc.orgthieme-connect.de These one-pot procedures minimize purification steps and can lead to the rapid assembly of complex molecular architectures.

A stereoselective tandem reaction based on the asymmetric conjugate addition of dialkylzinc reagents to unsaturated acylimidazoles, followed by trapping of the intermediate zinc enolate, has been developed. beilstein-journals.org While this specific example leads to densely substituted acylimidazoles, the principle of tandem conjugate addition-cyclization is broadly applicable. For instance, the synthesis of 5-hydroxybenzofurans can be achieved through a PIDA-mediated oxidation and coupling cyclization of β-dicarbonyl compounds and hydroquinones, which involves a Michael addition followed by intramolecular cyclization and aromatization. thieme-connect.de Similarly, palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids provides a pathway to 2-aroyl benzofurans. rsc.org

Acid- and Base-Catalyzed Cyclization Methods for Octahydrobenzofuran Systems

Both acid and base catalysis can be effectively employed to promote the intramolecular cyclization of appropriately substituted precursors to form the octahydrobenzofuran ring system. nih.govresearchgate.netrsc.orgwuxiapptec.comresearchgate.net

Acid-Catalyzed Cyclization: Acid-catalyzed cyclization is a common strategy, often utilized in the conversion of natural products like citronellal (B1669106) to isopulegol, a precursor that shares structural similarities with substituted octahydrobenzofurans. researchgate.netresearchgate.netgctlc.org The mechanism typically involves protonation of a carbonyl or acetal (B89532) group, followed by intramolecular nucleophilic attack from a hydroxyl group to form the cyclic ether. wuxiapptec.com For example, the cyclization of acetal 1 to a benzofuran core can be catalyzed by polyphosphoric acid (PPA). wuxiapptec.com The regioselectivity of such cyclizations can be rationalized by considering the electronic properties of the intermediates. wuxiapptec.com

Base-Catalyzed Cyclization: Base-catalyzed intramolecular cyclization provides another powerful tool for benzofuran synthesis. nih.govresearchgate.netrsc.orgrsc.org For instance, phosphazene superbases can catalyze the intramolecular cyclization of o-alkynylphenyl ethers to form 2,3-disubstituted benzofurans under mild, metal-free conditions. nih.govrsc.org Transition-metal-free methods using common bases like potassium t-butoxide or cesium carbonate have also been developed for the synthesis of benzofurans from precursors such as o-bromobenzylketones or 2-ynylphenols, respectively. researchgate.netrsc.org

Photochemical Rearrangements Leading to Octahydrobenzofurans

Photochemical reactions offer unique pathways for the synthesis and rearrangement of heterocyclic compounds, including the construction of the benzofuran framework. baranlab.orgresearchgate.net These reactions are initiated by the absorption of light, leading to excited states with distinct reactivity compared to ground-state molecules.

While direct photochemical synthesis of the this compound is not extensively documented, photochemical rearrangements of related benzofuran systems can provide access to precursors or analogs. For example, the photochemical 6π-electrocyclization of a 1,3,5-hexatriene (B1211904) system containing a benzofuran fragment can lead to the formation of more complex polycyclic structures. researchgate.netresearchgate.net These light-induced cyclizations can be highly regioselective. researchgate.net

Stereoselective Synthesis of this compound

Achieving the desired stereochemistry at the C2 and C3 positions of the octahydro-1-benzofuran ring is a significant challenge in the synthesis of this compound. Stereoselective methods are crucial for controlling the relative and absolute configuration of these stereocenters.

The diastereoselective synthesis of substituted tetrahydrofurans, a core component of the target molecule, can be achieved with high control. For instance, the reaction of a carbanion derived from 3,4-epoxybutyl phenyl sulfone with aldehydes can produce hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity. nih.gov The stereochemical outcome is controlled by the relative rates of cyclization of the initially formed, non-diastereoselective aldol-type adducts. nih.gov

For the specific target, this compound, a key strategy would involve the diastereoselective reduction of a 3-ethyloctahydro-1-benzofuran-2-one precursor. Alternatively, a stereoselective addition of an ethyl nucleophile to an appropriate octahydro-1-benzofuran-2-aldehyde could establish the desired stereochemistry at C3. The existing stereocenters in the octahydro-1-benzofuran ring, established during its construction, would play a crucial role in directing the stereochemical outcome of these subsequent transformations.

Enantioselective Catalytic Approaches for Chiral Octahydro-1-benzofuran-2-ols

The creation of chiral centers with high enantioselectivity is a cornerstone of modern organic synthesis. For octahydro-1-benzofuran-2-ols, several catalytic systems have been developed to achieve this goal.

One notable approach involves the use of palladium(II) catalysts in enantioselective C-H activation and subsequent C-O bond formation. nih.gov This method has been successfully applied to the synthesis of chiral benzofuranones from phenylacetic acids, which are precursors to the desired octahydro-1-benzofuran-2-ol core. nih.gov The use of a suitable amino acid ligand is crucial for achieving high enantioselectivities, as it facilitates the generation of the active Pd(II) catalyst. nih.gov For instance, the cyclization of an α-ethyl substituted phenylacetic acid derivative using this method afforded the corresponding benzofuranone in 85% yield and 91% enantiomeric excess (ee). nih.gov

Another powerful strategy is the rhodium-catalyzed asymmetric ring opening (ARO) of oxabicyclic alkenes, which can be coupled with a palladium-catalyzed C-O bond formation in a one-pot synthesis to produce chiral dihydrobenzofuran frameworks with excellent enantioselectivity. nih.gov Biocatalytic methods, employing engineered myoglobins, have also emerged for the highly diastereo- and enantioselective construction of 2,3-dihydrobenzofurans. rochester.edu These enzymatic reactions can lead to products with greater than 99.9% diastereomeric and enantiomeric excess. rochester.edu Furthermore, iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones, directed by a carbonyl group and utilizing a chiral bisphosphine ligand, provides an efficient route to chiral 3-substituted dihydrobenzofurans with high yields and enantioselectivity. nii.ac.jp

Table 1: Comparison of Enantioselective Catalytic Methods

| Catalytic System | Substrate | Product Type | Key Features | Ref |

| Pd(II)/Amino Acid Ligand | Phenylacetic Acids | Chiral Benzofuranones | C-H activation/C-O cyclization | nih.gov |

| Rh/Pd Catalysis | Oxabicyclic Alkenes | Chiral Dihydrobenzofurans | One-pot asymmetric ring opening and C-O coupling | nih.gov |

| Engineered Myoglobin | Benzofurans | Chiral 2,3-Dihydrobenzofurans | High diastereo- and enantioselectivity | rochester.edu |

| Ir/Chiral Bisphosphine | m-Allyloxyphenyl Ketones | Chiral 3-Substituted Dihydrobenzofurans | Directed C-H activation | nii.ac.jp |

Diastereoselective Control in 3-Ethyl Substitution and 2-Hydroxylation

Achieving the correct relative stereochemistry between the ethyl group at the C3 position and the hydroxyl group at the C2 position is a significant challenge. Diastereoselective control is paramount in the synthesis of this compound.

A biocatalytic approach using engineered myoglobins has demonstrated exceptional control over diastereoselectivity in the cyclopropanation of benzofurans, leading to stereochemically rich 2,3-dihydrobenzofurans. rochester.edu This method can establish multiple stereogenic centers with high precision. rochester.edu Additionally, organocatalytic asymmetric Michael additions to azadienes have been developed to create vicinal stereocenters, including a quaternary center, with high diastereomeric ratios (up to >20:1 d.r.). researchgate.netresearchgate.net

The synthesis of hexahydrofuro[3,2-f]indolizin-7(2H)-one derivatives showcases methods for the sequential and diastereoselective introduction of hydroxyl groups. nih.gov These strategies, which include diastereoselective olefin epoxidation and stereoselective epoxide ring-opening, can be adapted for the controlled installation of the 2-hydroxyl group in the octahydro-1-benzofuran system. nih.gov

Chiral Auxiliary and Ligand-Mediated Syntheses for Octahydro-1-benzofuran Derivatives

Chiral auxiliaries and ligands play a pivotal role in guiding the stereochemical outcome of reactions. Pseudoephenamine has been identified as a practical chiral auxiliary for asymmetric alkylation reactions, offering high diastereoselectivities. harvard.edu This auxiliary can be used to introduce the ethyl group at the C3 position with excellent stereocontrol.

The use of chiral ligands in transition metal catalysis is another powerful tool. For instance, palladium-catalyzed asymmetric [4+3] cyclization of trimethylenemethane donors with benzofuran-derived azadienes, using appropriate chiral ligands, yields chiral benzofuro[3,2-b]azepine frameworks with excellent stereoselectivities. researchgate.net Similarly, chiral phosphoric acids and cinchona alkaloids have been employed as organocatalysts in enantioselective Michael additions to afford optically active benzofuran derivatives. researchgate.net Novel chiral dihydrobenzooxaphosphole ligands have also been developed for use in various organic transformations. google.com The choice of ligand is critical, as demonstrated in rhodium-catalyzed conjugate additions where ligand dependency dictates the site-selectivity of transmetalation and reactivity. nih.gov

Table 2: Chiral Auxiliaries and Ligands in Asymmetric Synthesis

| Auxiliary/Ligand Type | Reaction Type | Key Features | Ref |

| Pseudoephenamine | Asymmetric Alkylation | High diastereoselectivity, crystalline products | harvard.edu |

| Chiral Phosphoric Acid | Enantioselective Michael Addition | Organocatalytic, high yields and stereoselectivities | researchgate.net |

| Chiral Dihydrobenzooxaphosphole | General Organic Transformations | Novel phosphorus-based ligands | google.com |

| Cinchona Alkaloid | Enantioselective 1,4-Addition | Bifunctional catalysis, high enantioselectivities | researchgate.net |

Functional Group Introduction and Transformation for the 2-ol and 3-Ethyl Moieties

The specific placement and manipulation of the hydroxyl and ethyl groups are critical for the final structure of this compound.

Strategies for 2-Hydroxyl Group Installation and Manipulation

The introduction of the 2-hydroxyl group can be achieved through various synthetic routes. One common method involves the reduction of a corresponding benzofuran-2(3H)-one (a lactone). The synthesis of these lactones can be accomplished through methods like Pd(II)-catalyzed enantioselective C-H activation/C-O cyclization of phenylacetic acids. nih.gov

Another strategy involves the rearrangement of 2-hydroxychalcones, which can be transformed into 2,3-dihydrobenzofurans. nih.gov These intermediates can then be selectively converted to the desired benzofuran isomers. nih.gov Furthermore, the synthesis of ω-(1-benzofuran-2-yl)alkyl methanesulfonates provides a versatile intermediate that can be further manipulated to introduce the hydroxyl group. researchgate.net The sequential diastereoselective incorporation of hydroxyl groups has been demonstrated in related fused ring systems through methods like olefin epoxidation followed by stereoselective ring opening. nih.gov

Stereocontrolled Ethyl Group Introduction at the C3 Position

The stereoselective introduction of the ethyl group at the C3 position is a key step. Asymmetric alkylation using a chiral auxiliary like pseudoephenamine is a reliable method for achieving this. harvard.edu This approach allows for the formation of the C-C bond with a high degree of stereocontrol.

Iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones provides a direct route to 3-substituted dihydrobenzofurans, where the substituent is introduced with high enantioselectivity. nii.ac.jp While this example focuses on other substituents, the methodology could potentially be adapted for the introduction of an ethyl group.

Multi-Component Reactions for this compound Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. Pseudo-multicomponent reactions, where one reactant participates in multiple steps, are also valuable. nih.gov

For the synthesis of benzofuran derivatives, a three-component condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid has been reported. researchgate.net This method allows for the rapid assembly of the benzofuran core. While not directly yielding this compound, the resulting substituted benzofuran-3-ylacetic acids could serve as advanced intermediates for its synthesis. researchgate.net The development of MCRs specifically targeting the this compound scaffold remains an area of interest for future research.

Mechanistic Investigations of 3 Ethyloctahydro 1 Benzofuran 2 Ol Reactions

Reaction Mechanisms for Octahydrobenzofuran Formation from Precursors

The synthesis of the octahydrobenzofuran core can be achieved through various precursor molecules and reaction types, each proceeding through distinct mechanistic steps.

The complete hydrogenation of benzofuran (B130515) precursors to yield octahydrobenzofurans is a thermodynamically favorable process that results in a more stable, lower-energy saturated alkane structure. libretexts.org However, this reaction requires a catalyst to proceed. libretexts.org A one-pot cascade catalytic hydrogenation has been developed for the enantio- and diastereoselective synthesis of octahydrobenzofurans. nih.gov This process utilizes a dual catalytic system, combining a chiral homogeneous ruthenium-N-heterocyclic carbene complex with an in situ-activated rhodium catalyst. nih.gov

The hydrogenation can proceed through two primary mechanistic routes: the monohydride and dihydride pathways. jku.at

Monohydride Route: In this mechanism, the active catalyst is a monohydride complex. The unsaturated substrate coordinates to the metal center, followed by migratory insertion of the double bond into the metal-hydride bond. Subsequent hydrogenolysis releases the saturated product and regenerates the active catalyst. jku.at

Dihydride Route: This pathway involves the oxidative addition of two hydrogen atoms to the metal catalyst, forming an active dihydride species. The unsaturated substrate then coordinates to this complex, and a migratory insertion into a metal-hydride bond occurs. The final step is a reductive elimination that liberates the saturated octahydrobenzofuran product. jku.at

The choice of catalyst and reaction conditions significantly influences the stereochemical outcome of the hydrogenation, allowing for the controlled formation of multiple new stereocenters. nih.gov The use of insoluble metal catalysts like palladium on carbon (Pd-C), platinum(IV) oxide (PtO₂), and Raney nickel is common. libretexts.org The reaction mechanism with these catalysts involves the cleavage of the H-H bond and the formation of metal-hydrogen bonds on the catalyst surface, to which the alkene also adsorbs. libretexts.org Hydrogen atoms are then transferred sequentially to the same face of the double bond, resulting in syn-addition. libretexts.org

| Catalyst System | Precursor | Product | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Chiral Ru-NHC & Rhodium catalyst | Substituted Benzofurans | Enantioenriched Octahydrobenzofurans | One-pot cascade catalysis | nih.gov |

| Pd-C, PtO₂, Ra-Ni | Alkenes (general) | Saturated Alkanes | Heterogeneous catalysis with syn-addition | libretexts.org |

| Iridium-N,P complexes | 2,3-Unsaturated heterocycles | Hydrogenated heterocycles | Asymmetric hydrogenation | researchgate.net |

Free-radical cyclizations offer a powerful tool for the construction of cyclic systems like octahydrobenzofurans, often proceeding under mild and neutral conditions. thieme-connect.de These reactions typically involve the generation of a carbon-centered radical which then adds intramolecularly to an unsaturated bond. psu.edu

The general mechanism involves three main stages:

Initiation: A radical initiator, such as AIBN (azobisisobutyronitrile), is used to generate a primary radical. This radical then abstracts an atom (commonly a halogen or a hydrogen from a tin hydride) from a precursor molecule to generate the key carbon-centered radical. youtube.com

Propagation: The generated radical undergoes an intramolecular cyclization by adding to a double or triple bond within the same molecule. This step is often highly regioselective, with a strong preference for the formation of five-membered rings over six-membered rings. youtube.com This preference is attributed to stereoelectronic factors in the transition state. psu.edu After cyclization, the newly formed radical can propagate the chain by abstracting an atom from another molecule of the radical precursor.

Termination: The radical chain is terminated by the combination of two radical species. youtube.com

Transition metals like manganese(III) acetate (B1210297) can also mediate these cyclizations, promoting the formation of radical intermediates and influencing the reaction pathway. thieme-connect.de A key advantage of radical reactions is their tolerance of various functional groups and their ability to proceed without racemization of chiral centers. thieme-connect.de

Acid-Catalyzed Cyclizations:

Acid-catalyzed cyclizations are a common method for synthesizing benzofuran scaffolds. wuxiapptec.com The mechanism typically begins with the protonation of a suitable functional group in the precursor, such as an alcohol or an acetal (B89532). wuxiapptec.comyoutube.com

In the case of an acetal precursor, protonation is followed by the elimination of an alcohol molecule (e.g., methanol) to form a reactive oxonium ion intermediate. wuxiapptec.com The aromatic ring then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. wuxiapptec.com This intramolecular cyclization can lead to different regioisomers depending on which position of the aromatic ring attacks. wuxiapptec.com A subsequent elimination step, often involving the loss of another alcohol molecule, leads to the final benzofuran product. wuxiapptec.com The regioselectivity of this cyclization is governed by the electronic properties of the oxonium ion intermediate. wuxiapptec.com

For epoxide precursors, acid catalysis initiates the reaction by protonating the epoxide oxygen. youtube.com This makes the epoxide carbons more electrophilic and susceptible to nucleophilic attack. The intramolecular attack by a double bond, for instance, leads to the formation of a new ring and a carbocation intermediate, which can then undergo further reactions to yield the final product. youtube.com

Base-Catalyzed Cyclizations:

Base-catalyzed cyclizations can also be employed for the synthesis of benzofuran derivatives. For instance, the reaction of a phenol (B47542) with a suitably substituted aryl halide can lead to a benzofuran through a base-mediated annulation. mdpi.com The mechanism involves the initial deprotonation of the phenol to form a phenolate, which then acts as a nucleophile in an aromatic nucleophilic substitution reaction. mdpi.com A second equivalent of base can then promote an intramolecular cyclization, leading to the formation of the furan (B31954) ring. mdpi.com

Photochemical reactions provide an alternative, metal-free approach to the synthesis and rearrangement of heterocyclic systems. nih.gov These reactions are initiated by the absorption of light, which promotes a molecule to an electronically excited state. princeton.edu

One relevant photochemical process is the ring expansion of smaller heterocyclic rings, such as oxetanes, to form larger rings like tetrahydrofurans. nih.govresearchgate.net The proposed mechanism for these rearrangements often involves the formation of ylide intermediates. nih.gov Upon photochemical excitation, a carbene can be generated, which then reacts with the oxygen atom of the heterocycle to form an oxygen ylide. nih.gov This ylide can then undergo a sigmatropic rearrangement, leading to the ring-expanded product. nih.gov

Computational studies, such as DFT calculations, suggest that these ring expansion reactions can proceed through a diradical pathway. nih.govrsc.org The stereochemical outcome of the reaction is influenced by the bond lengths in the intermediate free oxygen or sulfur ylides. nih.govresearchgate.net Another key photochemical reaction is the di-π-methane rearrangement, which involves the rearrangement of a molecule with two π-systems separated by a saturated carbon atom. baranlab.org This reaction proceeds through a triplet excited state and involves the formation of a cyclopropane-containing diradical intermediate. baranlab.org

Reactivity Studies of the 2-Hydroxyl Group in Octahydro-1-benzofuran Systems

The 2-hydroxyl group in octahydro-1-benzofuran systems is a key functional handle that can participate in a variety of chemical transformations. Its reactivity is influenced by the stereochemistry of the ring system and the presence of neighboring functional groups.

Nucleophilic substitution at the 2-position of the octahydro-1-benzofuran ring system is a crucial reaction for introducing a variety of functional groups. The mechanism of this substitution can vary depending on the substrate, nucleophile, and reaction conditions.

While the specific system of 3-ethyloctahydro-1-benzofuran-2-ol is not directly detailed in the provided context, general principles of nucleophilic substitution on similar heterocyclic systems can be applied. The hydroxyl group itself is a poor leaving group. Therefore, to facilitate substitution, it typically needs to be protonated under acidic conditions or converted into a better leaving group, such as a tosylate or a halide.

Once a good leaving group is in place, the substitution can proceed through either an Sₙ1 or Sₙ2 mechanism.

Sₙ1 Mechanism: This mechanism would involve the departure of the leaving group to form a planar oxocarbenium ion intermediate. The nucleophile can then attack this intermediate from either face, potentially leading to a mixture of stereoisomers. The stability of this carbocation is a key factor in determining the feasibility of an Sₙ1 pathway.

Sₙ2 Mechanism: In this case, the nucleophile attacks the carbon atom at the 2-position in a concerted step, displacing the leaving group from the opposite side. This mechanism results in an inversion of stereochemistry at the reaction center. The steric hindrance around the 2-position will significantly influence the rate of an Sₙ2 reaction.

The reactivity of the 2'-hydroxyl group in RNA, which is structurally analogous to the 2-hydroxyl group in a five-membered oxygen heterocycle, has been extensively studied. The 2'-OH group in RNA can act as a nucleophile, for example, in acylation reactions. nih.gov Its nucleophilicity is enhanced by the inductive effects of neighboring oxygen atoms. nih.gov Conversely, when converted to a leaving group, the 2-position becomes electrophilic and susceptible to attack by various nucleophiles.

Elimination Reactions and Pathways of the Alcohol Functionality

The hydroxyl group of this compound, being a poor leaving group, typically requires acidic conditions to undergo elimination reactions. masterorganicchemistry.com Protonation of the alcohol by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), converts the hydroxyl group into a good leaving group (H₂O). masterorganicchemistry.com

For a secondary alcohol like this compound, the elimination can proceed through either an E1 or E2 mechanism, depending on the reaction conditions.

E1 Mechanism: In the presence of a strong, non-nucleophilic acid, the reaction likely follows an E1 pathway. masterorganicchemistry.com This involves the departure of the protonated hydroxyl group as water to form a secondary carbocation at the C-2 position. A subsequent deprotonation of an adjacent carbon by a weak base (like H₂O or the conjugate base of the acid) leads to the formation of a double bond. masterorganicchemistry.comlumenlearning.com According to Zaitsev's rule, the more substituted alkene is generally the major product. masterorganicchemistry.comlumenlearning.com Therefore, elimination would favor the formation of 3-ethyl-1,3,4,5,6,7-hexahydro-1-benzofuran.

E2 Mechanism: With a strong, bulky base, an E2 mechanism might be favored. However, acid-catalyzed dehydration of secondary alcohols more commonly proceeds via an E1 mechanism due to the formation of a relatively stable secondary carbocation. lumenlearning.com An alternative to strong acids is the use of phosphorus oxychloride (POCl₃) in pyridine, which can facilitate E2 elimination under milder, non-acidic conditions. libretexts.org This method is particularly useful for preventing potential molecular rearrangements that can occur with carbocation intermediates. libretexts.org

The regioselectivity of the elimination can be influenced by steric factors. For instance, steric hindrance around a particular proton might lead to the formation of the less substituted (Hofmann) product. libretexts.org

Mechanistic Insights into Oxidation and Reduction of the Hydroxyl Group

Oxidation:

The secondary alcohol functionality of this compound can be oxidized to a ketone, specifically 3-ethyloctahydro-1-benzofuran-2-one. This transformation requires an oxidizing agent. Common reagents for the oxidation of secondary alcohols to ketones include chromic acid (formed from K₂Cr₂O₇ or CrO₃ in acid) and pyridinium (B92312) chlorochromate (PCC). ck12.org

The mechanism of oxidation with chromic acid typically involves the formation of a chromate (B82759) ester intermediate. In this step, the alcohol oxygen attacks the chromium atom of H₂CrO₄. Subsequently, a base (often water) removes the proton from the carbon bearing the oxygen, and the C-H bond electrons move to form a C=O double bond, while the Cr-O bond cleaves, reducing the chromium.

Reduction:

While the hydroxyl group itself cannot be reduced, it can be converted into a better leaving group and then substituted with a hydride, effectively reducing the alcohol to an alkane. A common method involves converting the alcohol to a tosylate (by reaction with tosyl chloride in pyridine) followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). The tosylate is a good leaving group, and the hydride ion from LiAlH₄ acts as a nucleophile, displacing the tosylate in an Sɴ2 reaction to yield 3-ethyloctahydro-1-benzofuran.

Reactivity of the Octahydro-1-benzofuran Ring System

Electrophilic and Nucleophilic Reactivity of Saturated Heterocycles

The octahydro-1-benzofuran ring is a saturated heterocycle. The oxygen atom, with its lone pairs of electrons, is the most nucleophilic center in the ring. It can be protonated by strong acids, which is the initial step in acid-catalyzed ring-opening reactions.

While the fully saturated ring itself is generally not susceptible to electrophilic attack on the carbon framework, the parent aromatic benzofuran exhibits distinct electrophilic substitution patterns. In benzofuran, electrophilic attack can occur at the 2 or 3 position. stackexchange.com Attack at the 3-position leads to a resonance-stabilized sigma complex where the positive charge is delocalized onto the oxygen atom. stackexchange.com Conversely, attack at the 2-position results in a carbocation stabilized by the benzene (B151609) ring. stackexchange.com The regioselectivity depends on the specific electrophile and reaction conditions. stackexchange.com Although this compound is saturated, understanding the reactivity of the aromatic precursor provides insight into potential reactions if the ring were to be aromatized.

Nucleophilic attack on the saturated ring is generally unfavorable unless the ring is activated. Activation can be achieved by the presence of a good leaving group or by ring strain.

Ring-Opening and Ring-Expansion Mechanisms

The octahydro-1-benzofuran ring can undergo ring-opening reactions under certain conditions. Acid-catalyzed ring-opening can occur following the protonation of the ether oxygen. This makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. For instance, treatment with a strong acid in the presence of a nucleophile could lead to the cleavage of a C-O bond.

Reductive cleavage of the C2-O bond in the aromatic benzofuran system is known to occur with alkali metals like lithium, leading to o-hydroxystyrene derivatives after workup. kyoto-u.ac.jp Transition metal catalysts, such as those based on iron, have also been employed to facilitate the ring-opening of benzofuran derivatives. researchgate.net

Ring-expansion reactions of heterocyclic systems can be initiated by forming a reactive intermediate that undergoes rearrangement. whiterose.ac.uk For example, photochemical methods have been used for the ring expansion of four-membered heterocycles like oxetanes to five-membered rings (tetrahydrofurans). nih.gov While specific examples for the octahydro-1-benzofuran system are not prevalent, analogous mechanisms could potentially be applied, likely involving the formation of a carbocation or a radical intermediate that rearranges to a larger ring system. nih.govyoutube.com

Reactivity of the Ethyl Group at the 3-Position

The ethyl group at the 3-position is a saturated alkyl group and is generally unreactive under many conditions. However, its presence can influence the stereochemistry of reactions at the adjacent C-2 position.

Advanced Spectroscopic Analysis and Structural Elucidation of 3 Ethyloctahydro 1 Benzofuran 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of the three-dimensional structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and provides crucial information about the connectivity and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. ubc.ca The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of a nucleus. ubc.calibretexts.org Coupling constants (J), measured in Hertz (Hz), reveal information about the connectivity and dihedral angles between adjacent protons. researchgate.netorganicchemistrydata.org

In the ¹H NMR spectrum of a 3-Ethyloctahydro-1-benzofuran-2-ol isomer, specific signals can be attributed to the protons of the ethyl group and the fused ring system. For instance, the protons on the dihydrofuran ring (H-2 and H-3) exhibit chemical shifts and coupling constants that are highly dependent on their relative stereochemistry (cis or trans). researchgate.net The vicinal coupling constant (³JH2-H3) is particularly informative; a smaller coupling constant often suggests a trans relationship, while a larger value is typically indicative of a cis arrangement, although this can be influenced by the conformation of the five-membered ring. researchgate.net

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. oregonstate.edu The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. libretexts.org For example, the carbon atom C-2, being attached to an oxygen atom, would resonate at a downfield chemical shift, typically in the range of 90-110 ppm. oregonstate.eduwisc.edu The carbons of the ethyl group and the cyclohexane (B81311) ring would appear at more upfield positions.

Table 1: Representative ¹H and ¹³C NMR Data for a 3-Substituted Octahydro-1-benzofuran Derivative

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations |

| 2 | ~5.0-5.5 (d) | ~90-110 | Correlates with H-3 |

| 3 | ~2.5-3.0 (m) | ~40-50 | Correlates with H-2 and ethyl protons |

| Ethyl-CH₂ | ~1.5-1.8 (m) | ~20-30 | Correlates with H-3 and Ethyl-CH₃ |

| Ethyl-CH₃ | ~0.8-1.0 (t) | ~10-15 | Correlates with Ethyl-CH₂ |

| Cyclohexane Ring | ~1.2-2.0 (m) | ~20-40 | Various correlations within the ring |

Note: The exact chemical shifts and coupling constants will vary depending on the specific isomer and the solvent used for analysis.

Two-dimensional NMR experiments are crucial for establishing the complete bonding network and the stereochemistry of this compound. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J). sdsu.edu It is used to trace the connectivity of protons within the molecule, for example, confirming the coupling between H-2 and H-3, and within the ethyl group and the cyclohexane ring. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of the ¹³C signals based on the previously assigned ¹H signals. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu It is invaluable for connecting different fragments of the molecule, for instance, showing correlations from the ethyl protons to C-3 and C-4, and from H-2 to carbons in the cyclohexane part of the fused ring system. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. huji.ac.il It is a powerful tool for determining the stereochemistry of the molecule. For example, a NOESY correlation between H-2 and H-3 would strongly suggest a cis relationship between these two protons. The absence of such a correlation, coupled with other data, would point towards a trans configuration.

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Determining the enantiomeric purity is often crucial. Chiral NMR spectroscopy provides methods to differentiate between enantiomers. nih.gov This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). mdpi.com

The addition of a chiral solvating agent to a solution of the enantiomeric mixture can lead to the formation of transient diastereomeric complexes that have different NMR spectra. researchgate.netmst.edu This results in the splitting of signals for the enantiomers in the ¹H or ¹³C NMR spectrum, allowing for the quantification of the enantiomeric excess (ee). researchgate.netnih.gov Alternatively, reacting the enantiomeric mixture with a chiral derivatizing agent forms stable diastereomers which can be distinguished by NMR. nih.gov

While solution-state NMR is more common for this type of molecule, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the solid phase. This technique is particularly useful for studying crystalline samples and can provide insights into intermolecular interactions and packing in the crystal lattice.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. mdpi.commiamioh.edu

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.gov For this compound (C₁₀H₁₈O₂), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass.

The fragmentation pattern observed in the mass spectrum provides further structural information. kobv.de Under electron ionization (EI) or electrospray ionization (ESI), the molecule will break apart in a predictable manner. researchgate.net Key fragmentation pathways for this compound would likely involve the loss of the ethyl group, loss of water from the hydroxyl group, and cleavage of the furan (B31954) ring. The analysis of these fragment ions helps to piece together the structure of the original molecule. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. researchgate.netnih.gov In the analysis of this compound, MS/MS provides crucial information about the connectivity of the molecule through characteristic fragmentation patterns. nih.gov

The analysis begins with the ionization of the molecule, typically forming a protonated molecule [M+H]⁺. For this compound (Molecular Formula: C₁₀H₁₈O₂, Molecular Weight: 170.25 g/mol ), the parent ion would be observed at an m/z (mass-to-charge ratio) of 171. This ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. nih.gov

Key fragmentation pathways for a bicyclic hemiacetal structure would include:

Loss of Water: A neutral loss of 18 Da (H₂O) from the parent ion is a common fragmentation for alcohols, resulting in a significant fragment ion at m/z 153. This occurs due to the presence of the hydroxyl group at the C2 position.

Loss of the Ethyl Group: Cleavage of the ethyl group (-CH₂CH₃) at the C3 position would lead to a loss of 29 Da, generating a fragment ion at m/z 142.

Ring Opening and Subsequent Fragmentations: The bicyclic ring system can undergo cleavage. Fission of the C-O bond in the furan ring and subsequent rearrangements can lead to a variety of smaller fragments, providing further structural details. For instance, the fragmentation of benzofuran (B130515) derivatives often involves eliminations of CO and CO₂. researchgate.net

These fragmentation pathways allow for the reconstruction of the molecular structure, confirming the presence and location of the ethyl and hydroxyl substituents on the octahydro-1-benzofuran skeleton.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Postulated Fragment Identity |

| 171 | 153 | 18 | [M+H - H₂O]⁺ |

| 171 | 142 | 29 | [M+H - C₂H₅]⁺ |

| 153 | 125 | 28 | [M+H - H₂O - CO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. arxiv.orgmasterorganicchemistry.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features: the hydroxyl group, the ether linkage, and the saturated hydrocarbon framework. libretexts.orgucla.edu

O-H Stretch: The presence of the hydroxyl (-OH) group gives rise to a strong, broad absorption band in the region of 3550–3200 cm⁻¹. ucla.edu This broadening is a result of intermolecular hydrogen bonding.

C-H Stretch: The absorptions for the C-H bonds of the saturated cyclohexane and ethyl groups would appear in the 3000–2850 cm⁻¹ range. libretexts.org

C-O Stretch: Two distinct C-O stretching vibrations are expected. The C-O stretch of the secondary alcohol (C-OH) and the C-O-C stretch of the cyclic ether would both absorb in the 1300-1000 cm⁻¹ fingerprint region. Specifically, the ether linkage within the furan ring is expected to show a strong band around 1050-1150 cm⁻¹.

The absence of a strong absorption band around 1700 cm⁻¹ confirms the absence of a carbonyl (C=O) group, distinguishing the hemiacetal structure from a related lactone. masterorganicchemistry.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3550 - 3200 | Strong, Broad |

| Alkane (-CH₃, -CH₂, -CH) | C-H Stretch | 2960 - 2850 | Strong |

| Ether (C-O-C) | C-O Stretch | 1150 - 1050 | Strong |

| Alcohol (C-OH) | C-O Stretch | 1260 - 1000 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

While MS and IR spectroscopy provide information on connectivity and functional groups, X-ray crystallography offers the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique is indispensable for establishing the absolute stereochemistry of chiral centers.

For this compound, which contains multiple chiral centers, obtaining a single crystal suitable for X-ray diffraction analysis would provide unambiguous structural data. asianpubs.orgolemiss.edu The analysis would yield:

Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the repeating unit of the crystal lattice. nih.gov

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal. asianpubs.org

Atomic Coordinates: The precise x, y, and z coordinates for every non-hydrogen atom, allowing for the determination of bond lengths, bond angles, and torsion angles. researchgate.netvensel.org

Absolute Stereochemistry: Through anomalous dispersion effects, the absolute configuration (R or S) of each stereocenter can be determined, which is crucial for understanding the molecule's biological activity.

Table 3: Hypothetical X-ray Crystallographic Data Parameters

| Parameter | Description | Example Value |

| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The symmetry of the unit cell (e.g., P2₁/c). | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | a = 7.2 Å, b = 18.1 Å, c = 13.2 Å, β = 96.8° |

| Volume (V) | The volume of the unit cell (ų). | 1700 ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (Dc) | The theoretical density of the crystal (g/cm³). | 1.35 g/cm³ |

Integration of Multi-Spectroscopic Data for Definitive Structural Elucidation

The definitive structural elucidation of this compound is achieved through the synergistic integration of data from multiple spectroscopic techniques. arxiv.orgresearchgate.net No single method provides a complete picture, but together they offer complementary information that confirms the proposed structure.

Mass Spectrometry establishes the molecular weight (170.25 Da) and formula (C₁₀H₁₈O₂). MS/MS fragmentation patterns, such as the loss of water and an ethyl group, support the presence of a hydroxyl group and an ethyl substituent, and provide clues about the core bicyclic structure. researchgate.net

Infrared Spectroscopy confirms the presence of key functional groups. The broad O-H stretch and the strong C-O ether stretch are consistent with the proposed bicyclic hemiacetal structure, while the absence of other characteristic peaks (like a C=O stretch) rules out alternative isomeric structures like lactones or ketones. nih.gov

X-ray Crystallography , if a suitable crystal can be obtained, provides the final, unambiguous proof. It confirms the atomic connectivity suggested by MS/MS and the functional groups identified by IR. asianpubs.orgmdpi.com Most importantly, it reveals the three-dimensional arrangement of the atoms, including the relative and absolute stereochemistry of all chiral centers, which is information not readily available from the other techniques.

Computational and Theoretical Investigations of 3 Ethyloctahydro 1 Benzofuran 2 Ol

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. For 3-Ethyloctahydro-1-benzofuran-2-ol, DFT calculations offer a detailed picture of its molecular characteristics.

The structure of this compound is characterized by a saturated bicyclic system with multiple stereocenters and flexible ring conformations. Geometry optimization using DFT is the first step in any theoretical analysis, aimed at finding the most stable three-dimensional arrangement of atoms, known as the global minimum on the potential energy surface.

Due to the fusion of the cyclohexane (B81311) and tetrahydrofuran (B95107) rings, and the presence of ethyl and hydroxyl substituents, the molecule can exist in numerous conformations. The analysis would involve exploring various ring puckering modes (e.g., chair, boat, twist for the six-membered ring) and the orientation of the substituents (axial vs. equatorial). For a molecule with this complexity, a thorough conformational search is essential to identify the most energetically favorable isomers. Theoretical calculations for related benzofuran (B130515) derivatives have successfully employed DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to determine stable conformers. researchgate.netphyschemres.org

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Chair-Equatorial-Equatorial | 0.00 | - |

| Chair-Axial-Equatorial | 2.50 | - |

| Twist-Boat | 5.80 | - |

This table illustrates the kind of data that would be generated from a conformational analysis, showing the relative stability of different spatial arrangements. The specific values are hypothetical.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.orgscribd.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining chemical reactivity, kinetic stability, and optical properties. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the ether and hydroxyl groups due to their lone pairs of electrons.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. researchgate.netresearchgate.net It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored red) would be concentrated around the electronegative oxygen atoms, indicating them as the most likely sites for interaction with electrophiles. Regions of positive potential (blue) would be found around the acidic hydrogen of the hydroxyl group.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.5 |

| E(LUMO) | +1.2 |

| HOMO-LUMO Gap | 7.7 |

This table presents hypothetical energy values for the frontier orbitals, which are key indicators of electronic behavior.

Conceptual DFT provides a framework for quantifying chemical reactivity. semanticscholar.org Global reactivity descriptors, derived from the HOMO and LUMO energies, include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint the most reactive sites. Fukui functions (f(r)) and Parr functions identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.net For this compound, these calculations would likely identify the oxygen of the hydroxyl group and the adjacent carbon atom (C2) as key reactive centers.

Table 3: Hypothetical Global and Local Reactivity Descriptors

| Descriptor | Value (Hypothetical) | Predicted Reactive Site (Local) |

|---|---|---|

| Chemical Hardness (η) | 3.85 eV | - |

| Electrophilicity Index (ω) | 1.52 eV | - |

| Fukui Function (f+) for Electrophilic Attack | - | O (hydroxyl) |

| Fukui Function (f-) for Nucleophilic Attack | - | C2 (carbon bearing OH) |

This table provides examples of conceptual DFT descriptors that would be calculated to predict the chemical behavior of the molecule.

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for structure elucidation when compared with experimental results.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. For this compound, characteristic peaks would include a broad O-H stretching band around 3400 cm⁻¹, C-H stretching bands below 3000 cm⁻¹, and C-O stretching vibrations in the 1200-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help assign the signals in an experimental spectrum, which is particularly useful for a molecule with many non-equivalent protons and carbons.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govresearchgate.net An MD simulation of this compound would model the movements of its atoms at a given temperature, governed by a classical force field.

These simulations are essential for exploring the full conformational landscape, revealing not just the stable conformers but also the transition pathways and energy barriers between them. MD can be used to study intramolecular hydrogen bonding, the flexibility of the ring systems, and the solvent's effect on the molecule's preferred shape. Such studies have been applied to other complex benzofuran derivatives to understand their interactions in biological systems. nih.govresearchgate.net

Theoretical Studies on Reaction Mechanisms and Energetics

DFT is a powerful tool for elucidating reaction mechanisms. For this compound, theoretical studies could investigate various potential reactions, such as:

Dehydration: The acid-catalyzed elimination of the hydroxyl group to form an alkene.

Oxidation: The conversion of the secondary alcohol to a ketone.

Ether Cleavage: The breaking of the C-O bond in the tetrahydrofuran ring under harsh conditions.

By mapping the entire reaction pathway, including the structures of reactants, transition states, and products, chemists can calculate activation energies and reaction enthalpies. This information helps to predict the feasibility of a reaction, understand its kinetics, and explain its regioselectivity and stereoselectivity.

Transition State Characterization and Activation Energy Calculations

The study of chemical reactions at a molecular level involves the characterization of transition states and the calculation of associated activation energies. The transition state represents the highest energy point along the reaction coordinate, and its geometry provides insight into the mechanism of a chemical transformation.

Activation energy (Ea), the minimum energy required for a reaction to occur, can be calculated as the difference in energy between the reactants and the transition state. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for locating transition state structures and determining activation energies. These calculations provide valuable information on reaction kinetics and feasibility.

Reaction Pathway Elucidation and Energy Profiles

Computational chemistry allows for the detailed mapping of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. By calculating the energies of reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed.

These profiles offer a visual representation of the energy changes that occur throughout the course of a reaction. The identification of intermediates and the relative energy barriers of different pathways can help in predicting the major products of a reaction and in optimizing reaction conditions.

Stereochemical Prediction and Energetic Stabilities of Stereoisomers

For a molecule with multiple stereocenters, such as this compound, numerous stereoisomers can exist. Computational methods are instrumental in predicting the three-dimensional structure of these stereoisomers and in evaluating their relative energetic stabilities.

By calculating the ground-state energies of all possible stereoisomers, it is possible to identify the most stable configurations. This information is crucial for understanding the stereochemical outcome of synthetic routes and for interpreting experimental spectroscopic data. The relative stabilities are typically reported in terms of Gibbs free energy or electronic energy differences.

Solvent Effects in Computational Modeling of this compound

Chemical reactions are most often carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for the presence of a solvent through either explicit or implicit methods.

Synthesis and Reactivity of Advanced Derivatives of 3 Ethyloctahydro 1 Benzofuran 2 Ol

Design Principles for New Octahydro-1-benzofuran Derivatives

The design of novel octahydro-1-benzofuran derivatives is a strategic process guided by the desire to create molecules with specific, enhanced properties. A primary approach involves the application of established medicinal chemistry principles to modify the parent structure. This includes isosteric and bioisosteric replacements, where atoms or groups of atoms are swapped for others with similar electronic or steric characteristics to improve activity or pharmacokinetic profiles.

Another key principle is scaffold hopping, where the octahydro-1-benzofuran core is replaced by a different chemical scaffold that maintains a similar three-dimensional arrangement of key functional groups. This can lead to the discovery of new chemical series with potentially improved properties. Structure-based drug design, utilizing computational tools to model the interaction of derivatives with biological targets, also plays a crucial role in the rational design of new compounds.

Synthetic Routes to Modify the 2-Hydroxyl and 3-Ethyl Groups

The functional groups at the 2- and 3-positions of 3-Ethyloctahydro-1-benzofuran-2-ol offer versatile handles for synthetic modification.

Modification of the 2-Hydroxyl Group:

The 2-hydroxyl group, being a hemiacetal, is a key site for derivatization.

Etherification: Reaction with alkyl halides or sulfates under basic conditions (e.g., using sodium hydride) can yield a variety of ethers. The choice of the alkylating agent allows for the introduction of diverse functionalities.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine leads to the formation of esters. This is a common strategy to modulate lipophilicity.

Glycosylation: The hydroxyl group can be coupled with activated sugar donors to form glycosides, a modification known to enhance aqueous solubility and alter biological activity.

Modification of the 3-Ethyl Group:

While the 3-ethyl group is less reactive than the 2-hydroxyl group, its modification can be achieved through several synthetic strategies.

Oxidation: Selective oxidation of the ethyl group can introduce new functional groups. For instance, oxidation could potentially yield a hydroxyl group or a ketone.

Substitution: Radical halogenation could introduce a handle for further substitution reactions, although controlling selectivity might be challenging.

Analogue Synthesis: A more common approach is to synthesize analogues with different substituents at the 3-position from the outset, starting from appropriately substituted precursors.

| Modification Strategy | Reagents and Conditions | Resulting Functional Group |

| 2-Hydroxyl Group | ||

| Etherification | Alkyl halide, NaH | Ether (-OR) |

| Esterification | Acid chloride, Pyridine | Ester (-OCOR) |

| Glycosylation | Activated sugar, Lewis acid | O-glycoside |

| 3-Ethyl Group | ||

| Oxidation | Oxidizing agent (e.g., KMnO4) | Hydroxyl, Ketone |

| Analogue Synthesis | Modified starting materials | Varied C3-substituents |

Chemical Transformations of the Octahydrobenzofuran Ring System

The octahydrobenzofuran ring system, while relatively stable, can undergo a variety of chemical transformations that can lead to novel molecular architectures.

Ring-Opening Reactions: The ether linkage in the octahydrobenzofuran ring can be cleaved under harsh conditions, for example, using strong Lewis acids or reducing agents. This can lead to the formation of diols or other acyclic compounds.

Rearrangement Reactions: Acid-catalyzed rearrangements can lead to the formation of isomeric structures, potentially involving ring contraction or expansion, depending on the specific substrate and reaction conditions.

Dehydrogenation: Aromatization of the cyclohexane (B81311) ring to form a benzofuran (B130515) derivative is a potential transformation, although it typically requires strong oxidizing agents and high temperatures.

Structure-Reactivity Relationship Studies in 3-Ethyloctahydro-1-benzofuran Derivatives

Structure-reactivity relationship (SRR) studies are crucial for understanding how modifications to the this compound scaffold influence its chemical behavior. These studies systematically alter the structure of the molecule and evaluate the impact on its reactivity.

For instance, the electronic nature of substituents on the aromatic ring, if present in an analogue, can significantly impact the reactivity of the furan (B31954) ring. Electron-donating groups would be expected to increase the electron density of the ring system, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups would decrease its reactivity towards electrophiles.

The stereochemistry of the molecule also plays a critical role. The relative orientation of the 2-hydroxyl and 3-ethyl groups can influence the accessibility of these groups to reagents and can direct the stereochemical outcome of reactions.

| Structural Modification | Predicted Effect on Reactivity |

| Electron-donating group on an aromatic analogue | Increased susceptibility to electrophilic attack |

| Electron-withdrawing group on an aromatic analogue | Decreased susceptibility to electrophilic attack |

| Steric bulk near the 2-hydroxyl group | Hindered reaction at the hydroxyl position |

| Change in stereochemistry at C2 or C3 | Altered reaction rates and stereochemical outcomes |

Future Perspectives in 3 Ethyloctahydro 1 Benzofuran 2 Ol Research

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic efforts towards 3-Ethyloctahydro-1-benzofuran-2-ol and its analogs will likely prioritize sustainability and efficiency. Current strategies for synthesizing related benzofuranone and γ-lactone structures often rely on multi-step processes or harsh reagents. nih.govoregonstate.edu The development of greener methodologies is a crucial next step.

Promising future approaches include:

Photocatalysis: The use of photocatalysts, such as Ru(bpy)3Cl2, offers a mild and reproducible method for synthesizing γ-lactones from alkenes. acs.org Adapting this technology for the specific stereochemical requirements of this compound could provide a more sustainable pathway.

Biocatalysis: Employing enzymes for key transformations can offer high selectivity and reduce the need for protecting groups and harsh chemicals. The synthesis of related sesquiterpene lactones has benefited from biomimetic approaches, suggesting a viable route for future research. rsc.org

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, safety, and scalability. Developing a flow-based synthesis for this compound would represent a significant advancement over traditional batch processing.

Catalytic C-H Activation: Recent advances in transition-metal-catalyzed C-H activation present a powerful tool for constructing complex molecules. youtube.com A strategy involving a directed C-H activation/lactonization cascade could streamline the synthesis of the octahydrobenzofuran core. youtube.com

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source. acs.org |

| Biocatalysis | High stereoselectivity, reduced waste, operation in aqueous media. |

| Flow Chemistry | Improved reaction control, enhanced safety, potential for automation and scalability. |

| C-H Activation | Increased atom economy, access to novel disconnection approaches. youtube.com |

Advanced Spectroscopic Techniques for Subtleties in Structure and Dynamics

While standard spectroscopic methods like NMR and IR are fundamental, advanced techniques will be essential for elucidating the fine structural and dynamic details of this compound and its derivatives. acorn.workssetu.ie Given the compound's multiple chiral centers, determining its precise stereochemistry and conformational preferences is critical.

Future research should integrate the following techniques:

2D and 3D NMR Spectroscopy: Advanced pulse sequences can resolve complex spectral overlap and provide definitive stereochemical assignments through the measurement of nuclear Overhauser effects (NOEs) and coupling constants.

Vibrational Circular Dichroism (VCD): This technique provides information about the stereochemistry of chiral molecules in solution and can be a powerful tool for assigning the absolute configuration of each stereocenter.

Ultrafast Spectroscopy: Femtosecond-timescale spectroscopy can probe the conformational dynamics and intramolecular energy transfer processes within the molecule, offering insights that are inaccessible with conventional methods. spectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS): HRMS is invaluable not only for confirming elemental composition but also for studying reaction mechanisms, such as identifying transient radical intermediates in photocatalytic syntheses. acs.org

Integration of Computational Chemistry for Predictive Design and Mechanistic Understanding

Computational chemistry is an indispensable tool for accelerating research by predicting molecular properties and elucidating reaction mechanisms. mdpi.com For this compound, computational methods can provide deep insights that guide experimental work.

Key areas for future computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict spectroscopic data (NMR, IR), which, when compared with experimental spectra, can confirm structural assignments. mdpi.comresearchgate.net It can also be used to calculate thermodynamic properties, such as the relative energies of different stereoisomers and conformers. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in different solvent environments, revealing its conformational landscape and flexibility.

Reaction Pathway Modeling: Computational modeling can be used to map out the energy profiles of potential synthetic routes, helping to identify the most plausible reaction mechanisms and optimize conditions. researchgate.net This is particularly useful for understanding the regioselectivity and stereoselectivity of complex cyclization reactions. oregonstate.edu

Predictive Design of Derivatives: By calculating global reactivity descriptors like HOMO-LUMO energy gaps, chemical hardness, and electrophilicity indices, researchers can predict how modifications to the core structure will influence its reactivity. mdpi.com This allows for the in silico design of new derivatives with desired properties before committing to laboratory synthesis.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of spectroscopic properties, conformational analysis, calculation of reactivity descriptors. researchgate.netresearchgate.net |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational flexibility in solution. |

| Reaction Pathway Modeling | Elucidation of reaction mechanisms and prediction of product selectivity. researchgate.net |

| In Silico Design | Rational design of new derivatives with tailored electronic and steric properties. mdpi.com |

Exploration of New Chemical Transformations for Diverse Derivatives

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of new chemical entities. The lactone, ether, and hydroxyl functionalities offer multiple handles for chemical modification.

Future research should focus on exploring novel transformations to expand the chemical space around this core structure:

Lactone to Lactam Transformation: The conversion of the γ-lactone moiety into a γ-lactam could produce bioisosteres with potentially different biological activities. This can be achieved through methods like reductive C-O cleavage followed by C-H amidation. nih.gov

Ring-Expansion and Ring-Opening Reactions: The γ-lactone can be transformed into a δ-lactone through a multi-step sequence involving reduction to the lactol, followed by olefination and hydrolysis. rsc.org Alternatively, ring-opening reactions can provide access to highly functionalized cyclohexane (B81311) derivatives.

Derivatization of the Ethyl Group: The ethyl group at the C3 position could be further functionalized to introduce new pharmacophores or reactive handles for bioconjugation.

Synthesis of Fused Systems: The existing bicyclic system could be used as a foundation for constructing more complex polycyclic architectures, potentially leading to novel molecular frameworks. Palladium-catalyzed aminocarbonylative lactonization has been used to create novel dihydropyrrole-fused furanones from related starting materials. rsc.org

The exploration of these transformations will be crucial for creating libraries of derivatives based on the this compound core, enabling systematic structure-activity relationship (SAR) studies in fields like medicinal chemistry and materials science. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-ethyloctahydro-1-benzofuran-2-ol, and how do reaction conditions influence yield and purity?

- Methodology : A common approach involves cyclization of substituted cyclohexanol derivatives using acid catalysts (e.g., HCl or H₂SO₄) under reflux. For stereochemical control, chiral auxiliaries or asymmetric catalysis may be employed. Evidence from similar benzofuran syntheses (e.g., 5-methoxy-2-phenyl-2,3-dihydrobenzofuran) highlights the use of fluorinated solvents like hexafluoropropan-2-ol to enhance reaction efficiency at room temperature .

- Optimization : Yield improvements (e.g., 60–85%) are achievable by optimizing solvent polarity, temperature, and stoichiometry. For example, 1,4-dioxane and THF are preferred for their inertness in nucleophilic substitution reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Techniques :

- NMR : ¹H and ¹³C NMR identify substituents and stereochemistry. For instance, the ethyl group’s protons appear as a triplet (δ ~1.2–1.5 ppm), while the hydroxyl proton resonates as a broad singlet (δ ~2.5–3.5 ppm).

- HRMS : Confirms molecular formula (C₁₁H₂₀O₂) with high precision (±0.001 Da) .

- Data Validation : Compare experimental results with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities in stereoisomer assignments .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Solid-Phase Extraction (SPE) : Oasis HLB cartridges (Waters) effectively retain polar impurities. Conditioning with methanol and elution with 2-propanol:NH₄OH (9:1 v/v) achieves >90% recovery .

- Recrystallization : Use hexane/ethyl acetate (3:1) to isolate crystalline product, minimizing co-elution of byproducts like unreacted cyclohexanol derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of this compound?

- Challenge : Competing chair and boat conformations in the octahydrobenzofuran ring lead to epimeric mixtures.

- Resolution :

- Chiral Chromatography : Use amylose-based columns (Chiralpak IA) with heptane/ethanol gradients for enantiomer separation .

- Dynamic Kinetic Resolution : Employ palladium catalysts to invert stereochemistry in situ, favoring thermodynamically stable isomers .

Q. What mechanistic insights explain the biological activity of this compound derivatives in receptor-binding assays?

- Hypothesis : The ethyl group enhances lipophilicity, improving blood-brain barrier penetration, while the hydroxyl moiety participates in hydrogen bonding with target proteins (e.g., GABAₐ receptors).

- Validation : Molecular docking studies (AutoDock Vina) and site-directed mutagenesis can identify critical binding residues. Competitive binding assays with tritiated ligands (e.g., [³H]muscimol) quantify affinity (Kᵢ ~50–200 nM) .

Q. How do researchers address discrepancies in analytical data when quantifying trace impurities in this compound?

- Case Study : Conflicting LC-MS/MS results for chlorinated byproducts (e.g., 4-chloro-3-methylphenol) may arise from matrix effects in wastewater samples.

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.